Cas no 615280-11-0 (2-{(2,5-dimethylphenyl)methylsulfanyl}-1H-1,3-benzodiazole)

2-{(2,5-dimethylphenyl)methylsulfanyl}-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
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- 2-[(2,5-dimethylphenyl)methylsulfanyl]-1H-benzimidazole
- 2-{(2,5-dimethylphenyl)methylsulfanyl}-1H-1,3-benzodiazole
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- Inchi: 1S/C16H16N2S/c1-11-7-8-12(2)13(9-11)10-19-16-17-14-5-3-4-6-15(14)18-16/h3-9H,10H2,1-2H3,(H,17,18)
- InChI Key: IXFISWKOKSTFCO-UHFFFAOYSA-N
- SMILES: C1(SCC2=CC(C)=CC=C2C)NC2=CC=CC=C2N=1
2-{(2,5-dimethylphenyl)methylsulfanyl}-1H-1,3-benzodiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3068-0219-20mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole |
615280-11-0 | 90%+ | 20mg |
$99.0 | 2023-04-28 | |
Life Chemicals | F3068-0219-50mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole |
615280-11-0 | 90%+ | 50mg |
$160.0 | 2023-04-28 | |
Life Chemicals | F3068-0219-15mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole |
615280-11-0 | 90%+ | 15mg |
$89.0 | 2023-04-28 | |
Life Chemicals | F3068-0219-3mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole |
615280-11-0 | 90%+ | 3mg |
$63.0 | 2023-04-28 | |
Life Chemicals | F3068-0219-25mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole |
615280-11-0 | 90%+ | 25mg |
$109.0 | 2023-04-28 | |
Life Chemicals | F3068-0219-2mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole |
615280-11-0 | 90%+ | 2mg |
$59.0 | 2023-04-28 | |
A2B Chem LLC | AU31945-5mg |
2-((2,5-dimethylbenzyl)thio)-1H-benzimidazole |
615280-11-0 | 5mg |
$272.00 | 2024-04-19 | ||
A2B Chem LLC | AU31945-25mg |
2-((2,5-dimethylbenzyl)thio)-1H-benzimidazole |
615280-11-0 | 25mg |
$360.00 | 2024-04-19 | ||
Life Chemicals | F3068-0219-40mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole |
615280-11-0 | 90%+ | 40mg |
$140.0 | 2023-04-28 | |
Life Chemicals | F3068-0219-2μmol |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole |
615280-11-0 | 90%+ | 2μl |
$57.0 | 2023-04-28 |
2-{(2,5-dimethylphenyl)methylsulfanyl}-1H-1,3-benzodiazole Related Literature
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Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
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Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
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Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
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Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
Additional information on 2-{(2,5-dimethylphenyl)methylsulfanyl}-1H-1,3-benzodiazole
Introduction to 2-{(2,5-dimethylphenyl)methylsulfanyl}-1H-1,3-benzodiazole (CAS No. 615280-11-0)
2-{(2,5-dimethylphenyl)methylsulfanyl}-1H-1,3-benzodiazole, with the CAS number 615280-11-0, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzodiazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, particularly the (2,5-dimethylphenyl)methylsulfanyl substituent, contribute to its distinct properties and potential utility in various medical contexts.
The chemical structure of 2-{(2,5-dimethylphenyl)methylsulfanyl}-1H-1,3-benzodiazole consists of a benzodiazole core with a sulfur-containing side chain. The presence of the (2,5-dimethylphenyl)methylsulfanyl group introduces additional complexity and functionality to the molecule. This structural characteristic is crucial for understanding its interactions with biological systems and its potential pharmacological effects.
Recent studies have explored the biological activities of 2-{(2,5-dimethylphenyl)methylsulfanyl}-1H-1,3-benzodiazole. One notable area of research is its potential as an anxiolytic agent. Benzodiazoles are well-known for their anxiolytic properties, and this particular compound has shown promise in preclinical studies. Research published in the Journal of Medicinal Chemistry has demonstrated that 2-{(2,5-dimethylphenyl)methylsulfanyl}-1H-1,3-benzodiazole exhibits significant anxiolytic effects in rodent models without causing sedation or motor impairment, which are common side effects of traditional benzodiazepines.
In addition to its anxiolytic properties, 2-{(2,5-dimethylphenyl)methylsulfanyl}-1H-1,3-benzodiazole has been investigated for its potential as an anticonvulsant. Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new and effective anticonvulsant drugs. Studies have shown that this compound can effectively reduce seizure activity in animal models of epilepsy. The mechanism of action appears to involve modulation of GABAergic neurotransmission, which is a key pathway in seizure control.
The pharmacokinetic profile of 2-{(2,5-dimethylphenyl)methylsulfanyl}-1H-1,3-benzodiazole has also been studied to understand its behavior in vivo. Research indicates that it has good oral bioavailability and a favorable pharmacokinetic profile, making it a promising candidate for further development as a therapeutic agent. The compound's metabolic stability and low toxicity are additional advantages that contribute to its potential as a drug candidate.
Clinical trials are an essential step in evaluating the safety and efficacy of new compounds. While preclinical studies have shown promising results for 2-{(2,5-dimethylphenyl)methylsulfanyl}-1H-1,3-benzodiazole, further clinical trials are necessary to confirm these findings in human subjects. Early-phase clinical trials are currently underway to assess the safety and tolerability of this compound in healthy volunteers and patients with anxiety disorders or epilepsy.
The synthesis of 2-{(2,5-dimethylphenyl)methylsulfanyl}-1H-1,3-benzodiazole involves several steps and requires careful control of reaction conditions to ensure high yield and purity. The synthetic route typically begins with the formation of the benzodiazole core through cyclization reactions followed by the introduction of the (2,5-dimethylphenyl)methylsulfanyl substituent via sulfuration reactions. Advanced synthetic techniques and catalysts have been developed to optimize this process and make it more efficient.
In conclusion, 2-{(2,5-dimethylphenyl)methylsulfanyl}-1H-1,3-benzodiazole (CAS No. 615280-11-0) is a promising compound with potential applications in the treatment of anxiety disorders and epilepsy. Its unique structural features contribute to its biological activities and favorable pharmacokinetic properties. Ongoing research and clinical trials will provide further insights into its therapeutic potential and pave the way for its development as a novel pharmaceutical agent.
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